molecular formula C23H26N2O4 B14120239 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide

Cat. No.: B14120239
M. Wt: 394.5 g/mol
InChI Key: RSMBKWGFOFAKIQ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a quinoline moiety and a phenylbutanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with the phenylbutanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.

Scientific Research Applications

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways within cells. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The phenylbutanamide group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide: This compound shares a similar quinoline structure but has a different amide group.

    2-Bromo-methyl-N-isopropyl-7,8-dimethoxy-1,2-dihydro-1,3-oxazolo[3,2-a]quinoline: Another quinoline derivative with distinct functional groups.

Uniqueness

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is unique due to its specific combination of the quinoline and phenylbutanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C23H26N2O4/c1-28-19-11-12-20(29-2)22-18(19)15-17(23(27)25-22)13-14-24-21(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

RSMBKWGFOFAKIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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